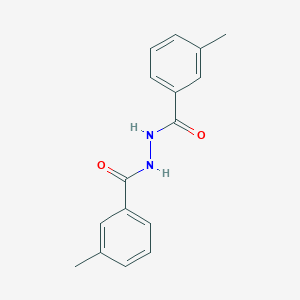
3-methyl-N'-(3-methylbenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N'-(3-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. This compound has also been investigated for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain. In addition, this compound has been shown to possess antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide. One direction is to investigate its potential as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a neuroprotective agent. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved biological activities.
Synthesemethoden
The synthesis of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide involves the reaction between 3-methylbenzoylhydrazine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
| 59646-36-5 | |
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-methyl-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)15(19)17-18-16(20)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
GYFCOKOXDQWIOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
| 59646-36-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


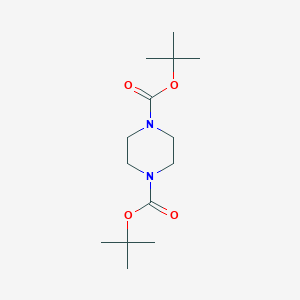
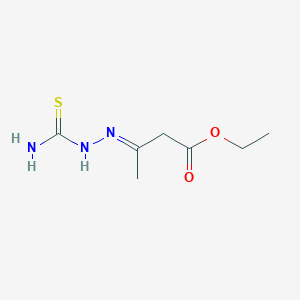
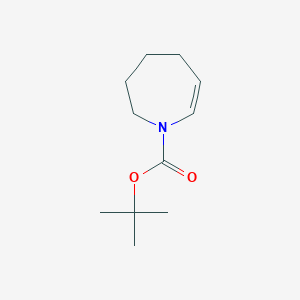
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)

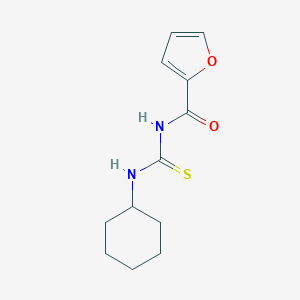
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)

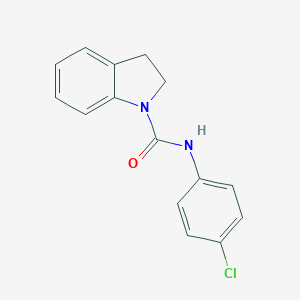
![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
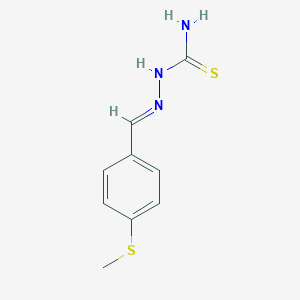
![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
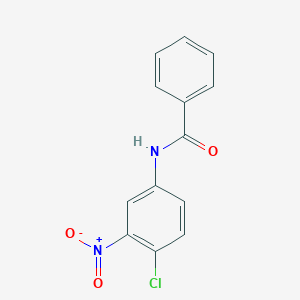
![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
